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molecular formula C7H7ClF2N2O2 B2777541 (2,2-Difluorobenzo[d][1,3]dioxol-5-yl)hydrazine hydrochloride CAS No. 918792-69-5

(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)hydrazine hydrochloride

Cat. No. B2777541
M. Wt: 224.59
InChI Key: DMQLNCXZUATJPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07935722B2

Procedure details

Add slowly a solution of sodium nitrite (1.40 g, 20.3 mmol) in water (11 mL) to a flask containing 2,2-difluoro-benzo[1,3]dioxol-5-ylamine (3.41 g, 19.7 mmol), water (14 mL), and concentrated hydrochloric acid (5 mL) at −5° C. Cool the reaction to −10° C. then add tin(II) chloride (11.20 g, 49.6 mmol) in concentrated hydrochloric acid (9 mL). Stir the reaction for one hour and collect the resultant solid by filtration. Dissolve the solid in methylene chloride (20 mL) and treat with acetone (5 mL). Wash the resultant organic solution with water (50 mL), dry over magnesium sulfate, filter, and evaporate under reduced pressure. Stir the resultant oil with 2N hydrochloric acid (100 mL) for 12 h. Collect a solid by filtration, wash with water and dry in a vacuum oven at 40° C. overnight to give the subtitled compound (1.14 g, 26%) as a red powder. 1H NMR (300 MHz, DMSO-d6): δ 10.32 (br s, 3H), 8.45 (br s, 1H), 7.34 (d, J=8.7 Hz, 1H), 7.11 (d, J=2.3 Hz, 1H), 6.79 (dd, J=8.7, 2.3 Hz, 1H).
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
3.41 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
14 mL
Type
solvent
Reaction Step Two
Quantity
11.2 g
Type
reactant
Reaction Step Three
Quantity
9 mL
Type
solvent
Reaction Step Four
Yield
26%

Identifiers

REACTION_CXSMILES
[N:1]([O-])=O.[Na+].[F:5][C:6]1([F:16])[O:10][C:9]2[CH:11]=[CH:12][C:13]([NH2:15])=[CH:14][C:8]=2[O:7]1.[Sn](Cl)[Cl:18]>O.Cl>[ClH:18].[F:16][C:6]1([F:5])[O:10][C:9]2[CH:11]=[CH:12][C:13]([NH:15][NH2:1])=[CH:14][C:8]=2[O:7]1 |f:0.1,6.7|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
11 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
3.41 g
Type
reactant
Smiles
FC1(OC2=C(O1)C=CC(=C2)N)F
Name
Quantity
5 mL
Type
solvent
Smiles
Cl
Name
Quantity
14 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
11.2 g
Type
reactant
Smiles
[Sn](Cl)Cl
Step Four
Name
Quantity
9 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool
CUSTOM
Type
CUSTOM
Details
the reaction to −10° C.
CUSTOM
Type
CUSTOM
Details
the reaction for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
collect the resultant solid
FILTRATION
Type
FILTRATION
Details
by filtration
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve the solid in methylene chloride (20 mL)
ADDITION
Type
ADDITION
Details
treat with acetone (5 mL)
WASH
Type
WASH
Details
Wash the resultant organic solution with water (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
evaporate under reduced pressure
STIRRING
Type
STIRRING
Details
Stir the resultant oil with 2N hydrochloric acid (100 mL) for 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
Collect a solid
FILTRATION
Type
FILTRATION
Details
by filtration
WASH
Type
WASH
Details
wash with water
CUSTOM
Type
CUSTOM
Details
dry in a vacuum oven at 40° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
Cl.FC1(OC2=C(O1)C=CC(=C2)NN)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.14 g
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 25.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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